1-Benzoyl-4-(2-chlorobenzyl)piperazine 1-Benzoyl-4-(2-chlorobenzyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0638763
InChI: InChI=1S/C18H19ClN2O/c19-17-9-5-4-8-16(17)14-20-10-12-21(13-11-20)18(22)15-6-2-1-3-7-15/h1-9H,10-14H2
SMILES: C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3
Molecular Formula: C18H19ClN2O
Molecular Weight: 314.8 g/mol

1-Benzoyl-4-(2-chlorobenzyl)piperazine

CAS No.:

Cat. No.: VC0638763

Molecular Formula: C18H19ClN2O

Molecular Weight: 314.8 g/mol

* For research use only. Not for human or veterinary use.

1-Benzoyl-4-(2-chlorobenzyl)piperazine -

Specification

Molecular Formula C18H19ClN2O
Molecular Weight 314.8 g/mol
IUPAC Name [4-[(2-chlorophenyl)methyl]piperazin-1-yl]-phenylmethanone
Standard InChI InChI=1S/C18H19ClN2O/c19-17-9-5-4-8-16(17)14-20-10-12-21(13-11-20)18(22)15-6-2-1-3-7-15/h1-9H,10-14H2
Standard InChI Key KVOAEQKXTFFFRB-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Properties

Structural Characteristics

1-Benzoyl-4-(2-chlorobenzyl)piperazine consists of a central piperazine heterocycle with two nitrogen atoms serving as connection points for the substituent groups. The compound features:

  • A piperazine core (1,4-diazacyclohexane)

  • A benzoyl group (phenyl-carbonyl) attached to the N1 position

  • A 2-chlorobenzyl group (ortho-chlorophenylmethyl) attached to the N4 position

The structural formula can be represented as:

Molecular Formula: C18H19ClN2O
Molecular Weight: Approximately 314.82 g/mol

Physical and Chemical Properties

While specific experimental data for 1-Benzoyl-4-(2-chlorobenzyl)piperazine is limited, its properties can be inferred from similar piperazine derivatives. Piperazine compounds with benzoyl and benzyl substituents typically exhibit:

  • Appearance: White to off-white crystalline solid

  • Solubility: Moderately soluble in organic solvents such as dichloromethane, chloroform, and dimethylformamide; limited solubility in water

  • Stability: Generally stable under normal laboratory conditions

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-Benzoyl-4-(2-chlorobenzyl)piperazine likely follows similar strategies to those used for related piperazine derivatives. Based on the synthetic methods described for analogous compounds, the following synthetic routes are probable:

Nucleophilic Substitution Approach

This approach likely involves the sequential N-substitution of the piperazine core:

  • Selective mono-N-alkylation of piperazine with 2-chlorobenzyl chloride

  • Subsequent N-acylation of the remaining nitrogen with benzoyl chloride

Similar synthetic procedures have been described for related compounds as seen in literature . For instance, the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives involved nucleophilic substitution reactions of 1-(4-chlorobenzhydryl)piperazine with various benzoyl chlorides .

Alternative Synthetic Route

An alternative approach might involve:

  • Initial N-benzoylation of piperazine using benzoyl chloride in the presence of a base

  • Subsequent N-alkylation of the mono-benzoylated piperazine with 2-chlorobenzyl chloride

The reaction conditions typically involve:

  • Suitable solvents: DMF, toluene, or dichloromethane

  • Base: Triethylamine, potassium carbonate, or pyridine

  • Temperature: Room temperature to reflux conditions

  • Reaction time: 3-10 hours depending on reactivity

Structure-Activity Relationship (SAR) Analysis

Critical Structural Elements

The biological activity of 1-Benzoyl-4-(2-chlorobenzyl)piperazine is likely influenced by specific structural elements:

Comparative Analysis

Table 1: Comparison of 1-Benzoyl-4-(2-chlorobenzyl)piperazine with Related Compounds

CompoundStructural DifferencesNotable PropertiesPotential Applications
1-Benzoyl-4-(2-chlorobenzyl)piperazineOrtho-chlorine on benzyl groupPredicted anticancer and antimicrobial activitiesDrug development for cancer, infections
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine4-Chlorobenzhydryl instead of 2-chlorobenzylConfirmed cytotoxicity against multiple cancer cell linesCancer therapeutics
1-Benzoyl-4-(4-chlorobenzenesulfonyl)piperazineSulfonyl group instead of benzylDifferent physicochemical propertiesVarious medicinal applications
4-(4-Fluorobenzyl)piperazin-1-yl derivativesFluorine instead of chlorine; different positionTyrosinase inhibitory activityHyperpigmentation treatment

Research Challenges and Future Directions

Current Research Gaps

Several challenges and research opportunities exist regarding 1-Benzoyl-4-(2-chlorobenzyl)piperazine:

  • Limited specific data on biological activity profile

  • Need for optimized synthetic routes with improved yields

  • Incomplete understanding of structure-activity relationships

  • Limited exploration of potential therapeutic applications

Future Research Directions

Future investigations should focus on:

  • Comprehensive biological screening against diverse targets

  • Detailed mechanistic studies to understand mode of action

  • Structure optimization to enhance potency and selectivity

  • Development of structure-activity relationship models

  • Exploration of specific disease targets where the compound might show promise

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